Cabozantinib oxidation B

Descripción general

Descripción

Cabozantinib is a tyrosine kinase inhibitor used to treat advanced renal cell carcinoma, hepatocellular carcinoma, and medullary thyroid cancer . It is a small molecule inhibitor of the tyrosine kinases c-Met and VEGFR2, and also inhibits AXL and RET . Cabozantinib is predominantly oxidized by CYP3A4 in the human liver .

Synthesis Analysis

Cabozantinib is designed and synthesized as a multi-targeted tyrosine kinase inhibitor . It is known to inhibit KIT tyrosine kinase, which often coexists with t(8;21) to drive leukaemogenesis . Cabozantinib disrupts the synthesis of an AML1-ETO fusion protein in a dose- and time-dependent manner .Molecular Structure Analysis

Cabozantinib is a receptor tyrosine kinase inhibitor (TKI) with activity against a broad range of targets, including MET, RET, AXL, VEGFR2, FLT3, and c-KIT . It has been shown to decrease metastasis potential and tumor invasiveness when compared with placebo or agents that target VEGFR and have no activity against MET .Chemical Reactions Analysis

Cabozantinib is predominantly oxidized by CYP3A4 in the human liver . The oxidation of cabozantinib by CYP3A4 is stimulated by cyt b5 and may be prone to substrate inhibition . Therefore, the presence of CYP3A4 modulators should be considered during cabozantinib treatment .Physical And Chemical Properties Analysis

Cabozantinib has a long terminal plasma half-life of approximately 120 hours and accumulates about fivefold by day 15 following daily dosing based on area under the plasma concentration-time curve (AUC) . Four identified inactive metabolites constitute less than 65% of total cabozantinib-related AUC following a single 140-mg free base equivalent dose .Aplicaciones Científicas De Investigación

Protection Against High Glucose-Induced Stress in Kidney Cells

Cabozantinib shields kidney cells from oxidative stress, nitric oxide deficiency, and inflammation induced by high glucose levels by regulating early growth response-1 (Egr-1) (Ye et al., 2022).

Activity in Castration-Resistant Prostate Cancer

It has clinically meaningful activity in castration-resistant prostate cancer, improving bone scans, pain, analgesic use, soft tissue disease, circulating tumor cells, and bone biomarkers (Smith et al., 2014).

Effectiveness in Metastatic Castration-Resistant Prostate Cancer

Cabozantinib showed promising results in this type of cancer, with significant resolution of bone lesions and reduction or cessation of narcotic pain medications in many patients (Hussain et al., 2011).

Inhibition of Osteoclast Functions

It inhibits osteoclast functions and reduces bone resorption by directly and indirectly reducing the RANKL/osteoprotegerin ratio in osteoclast-dependent bone diseases (Fioramonti et al., 2017).

Reversal of Multidrug Resistance in Hepatoma Cells

Cabozantinib reverses multidrug resistance in human hepatoma HepG2/adr cells by modulating P-glycoprotein function, which offers potential for treating hepatocellular carcinoma (Xiang et al., 2015).

Antitumor Activity and Osteoblast Modulation

It has direct antitumor activity and may contribute to efficacy by modulating osteoblast activity (Dai et al., 2013).

Potential in Medullary Thyroid Cancer

Cabozantinib shows potential in medullary thyroid cancer, targeting multiple pathways and providing clinical benefit (Kurzrock et al., 2011).

Application in Metastatic Renal Cell Carcinoma

It improves progression-free survival in patients with metastatic renal cell carcinoma of poor or intermediate risk, compared to sunitinib (Choueiri et al., 2017).

Impact on Advanced Hepatocellular Carcinoma

Cabozantinib significantly improves overall survival and progression-free survival in previously treated advanced hepatocellular carcinoma patients (Abou-Alfa et al., 2018).

Metabolism Study

The developed LC-MS/MS method enables simultaneous estimation of cabozantinib and its metabolite cabozantinib N-oxide in rat plasma, enabling pharmacokinetic studies (Ren et al., 2018).

Effect of Renal and Hepatic Impairment

Cabozantinib should be used cautiously in subjects with mild or moderate renal impairment and monitored closely for potential treatment-emergent drug toxicity in subjects with mild or moderate hepatic impairment (Nguyen et al., 2016).

Mecanismo De Acción

Cabozantinib is a receptor tyrosine kinase inhibitor with activity against a broad range of targets, including MET, RET, AXL, VEGFR2, FLT3, and c-KIT . It is indicated for the treatment of progressive, metastatic medullary thyroid cancer, advanced renal cell carcinoma, and hepatocellular carcinoma in patients previously treated with sorafenib .

Safety and Hazards

Cabozantinib is harmful if swallowed, causes skin irritation, serious eye irritation, may cause respiratory irritation, may damage fertility, may damage the unborn child, and may cause damage to organs through prolonged or repeated exposure . It should be used with caution in patients with mild or moderate renal impairment owing to the potential for increased exposure, although no dose adjustments are necessary .

Propiedades

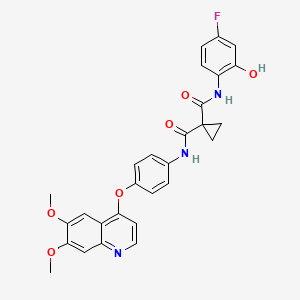

IUPAC Name |

1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluoro-2-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24FN3O6/c1-36-24-14-19-21(15-25(24)37-2)30-12-9-23(19)38-18-6-4-17(5-7-18)31-26(34)28(10-11-28)27(35)32-20-8-3-16(29)13-22(20)33/h3-9,12-15,33H,10-11H2,1-2H3,(H,31,34)(H,32,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBCTWUTGHKFAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=C(C=C(C=C5)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24FN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1628530-38-0 | |

| Record name | 1,1-Cyclopropanedicarboxamide, N-(4-((6,7-dimethoxy-4-quinolinyl)oxy)phenyl)-N'-(4-fluoro-2-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628530380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-((6,7-DIMETHOXY-4-QUINOLINYL)OXY)PHENYL)-N'-(4-FLUORO-2-HYDROXYPHENYL)-1,1-CYCLOPROPANEDICARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU28OQ19RG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

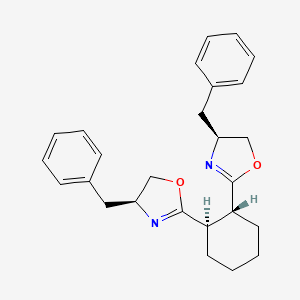

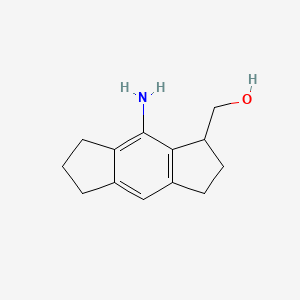

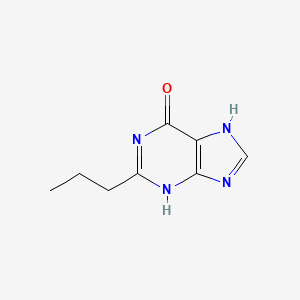

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

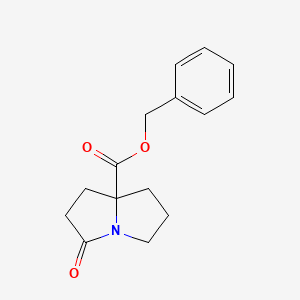

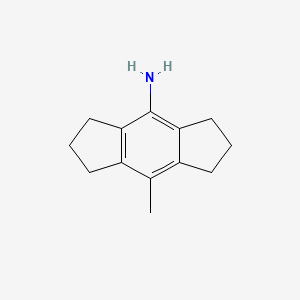

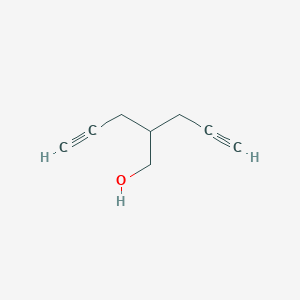

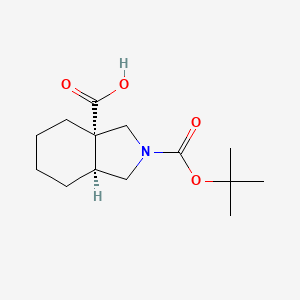

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B8200558.png)

![2,3',4',5'-Tetrafluoro-4-(4'-propyl-[1,1'-bi(cyclohexan)]-4-yl)-1,1'-biphenyl](/img/structure/B8200615.png)

![rel-(3aR,7aS)-2-(tert-Butoxycarbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B8200642.png)

![3-(Prop-1-en-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B8200647.png)